molecular formula C22H27FN2OS B2708425 2-(4-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide CAS No. 1235372-26-5

2-(4-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2708425
CAS No.: 1235372-26-5
M. Wt: 386.53
InChI Key: KOJUUBOOLYEFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperidine ring, and a methylthio benzyl moiety

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the methylthio benzyl moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its interactions with biological systems, including its potential as a ligand for receptors or enzymes.

    Medicine: Research may explore its potential therapeutic effects, such as its activity against certain diseases or conditions.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)acetamide include other fluorophenyl derivatives, piperidine-based compounds, and methylthio benzyl analogs. These compounds may share some structural features but differ in their specific functional groups or overall structure, leading to unique properties and applications. The uniqueness of this compound lies in its combination of these moieties, which can result in distinct chemical and biological activities.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2OS/c1-27-21-5-3-2-4-19(21)16-25-12-10-18(11-13-25)15-24-22(26)14-17-6-8-20(23)9-7-17/h2-9,18H,10-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJUUBOOLYEFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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